molecular formula C28H25NO2P+ B11534917 {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium CAS No. 339273-85-7

{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium

Cat. No.: B11534917
CAS No.: 339273-85-7
M. Wt: 438.5 g/mol
InChI Key: ONPHWZYWHRXFCX-UHFFFAOYSA-O
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Description

{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium is a complex organic compound with the molecular formula C28H25NO2P. This compound is characterized by the presence of a triphenylphosphonium group attached to a 2-oxoethyl moiety, which is further connected to a 4-(acetylamino)phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium typically involves the reaction of triphenylphosphine with an appropriate precursor containing the 2-oxoethyl and 4-(acetylamino)phenyl groups. One common method involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other phosphorus-based coupling reactions. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, where nucleophiles like halides or alkoxides replace one of the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides (e.g., chloride, bromide) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphine derivatives with reduced functional groups.

    Substitution: Formation of substituted triphenylphosphonium salts.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions. It also serves as a precursor for the synthesis of various phosphorus-containing compounds.

Biology

In biological research, this compound is studied for its potential role in cellular processes and its interaction with biological molecules. It can be used as a probe to study the behavior of phosphonium salts in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components makes it a candidate for drug development, particularly in targeting specific cellular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, material science, and the development of advanced polymers.

Mechanism of Action

The mechanism of action of {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can interact with specific proteins and modulate their activity. The 2-oxoethyl and 4-(acetylamino)phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Properties

CAS No.

339273-85-7

Molecular Formula

C28H25NO2P+

Molecular Weight

438.5 g/mol

IUPAC Name

[2-(4-acetamidophenyl)-2-oxoethyl]-triphenylphosphanium

InChI

InChI=1S/C28H24NO2P/c1-22(30)29-24-19-17-23(18-20-24)28(31)21-32(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20H,21H2,1H3/p+1

InChI Key

ONPHWZYWHRXFCX-UHFFFAOYSA-O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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